What is the structure of Amino-PEG3-C2-Azido?
What is the structure of Amino-PEG3-C2-Azido?
An In-Depth Technical Guide to Amino-PEG3-C2-Azido
Introduction
Amino-PEG3-C2-Azido is a heterobifunctional linker molecule widely utilized in the fields of chemical biology, drug development, and materials science. Its structure is specifically designed for bioconjugation, enabling the covalent linkage of two different molecules. This linker features a primary amine group at one terminus and an azide group at the other, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] The PEG component enhances aqueous solubility and provides a flexible spacer arm, which can be crucial for maintaining the biological activity of conjugated molecules.[1]
This molecule is a key component in the synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3][4][5] The amine and azide functionalities offer orthogonal reactivity, allowing for controlled, stepwise conjugation strategies.
Chemical Structure and Properties
The name "Amino-PEG3-C2-Azido" systematically describes its constituent parts:
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Amino: A primary amine group (-NH₂) that serves as a nucleophile.
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PEG3: A triethylene glycol spacer, consisting of three repeating ethylene glycol units, which imparts hydrophilicity.
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C2: A two-carbon (ethane) spacer that connects the PEG chain to the azide group.
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Azido: An azide group (-N₃), which is a key functional group for "click chemistry" reactions.
Quantitative Data Summary
The physicochemical properties of Amino-PEG3-C2-Azido are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanamine | [2] |
| Alternate Names | 1-Amino-11-azido-3,6,9-trioxaundecane, Azido-PEG3-amine | [2][6] |
| CAS Number | 134179-38-7 | [1][2][3][6] |
| Molecular Formula | C₈H₁₈N₄O₃ | [1][2] |
| Molecular Weight | 218.25 g/mol | [2] |
| Purity | Typically ≥95-98% | [1][6] |
| SMILES | NCCOCCOCCOCCN=[N+]=[N-] | [2] |
| Storage Temperature | -20°C | [1] |
Structural Diagram
The diagram below illustrates the molecular structure of Amino-PEG3-C2-Azido, highlighting its distinct functional domains.
Reactivity and Experimental Protocols
The utility of Amino-PEG3-C2-Azido stems from the orthogonal reactivity of its terminal functional groups. The primary amine readily participates in acylation reactions, while the azide group is reserved for cycloaddition reactions.
Amine Group Reactivity: Amide Bond Formation
The primary amine is nucleophilic and reacts with electrophilic functional groups to form stable amide bonds. Common reaction partners include carboxylic acids (requiring an activator) and activated esters like N-hydroxysuccinimide (NHS) esters.[1][7]
General Protocol for NHS Ester Conjugation:
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Dissolution: Dissolve the NHS ester-functionalized molecule in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
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Reagent Preparation: Dissolve Amino-PEG3-C2-Azido (typically 1.1 to 1.5 molar equivalents) in the same solvent.
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Reaction: Add the Amino-PEG3-C2-Azido solution to the NHS ester solution. If the NHS ester was generated in situ or if the target molecule contains free carboxylic acids, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
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Incubation: Stir the reaction at room temperature for 2-12 hours. Monitor reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
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Quenching & Purification: Once the reaction is complete, the product can be purified from excess reagents and byproducts using standard chromatographic techniques (e.g., silica gel chromatography or reverse-phase HPLC).
Azide Group Reactivity: Click Chemistry
The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[8] It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4]
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
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Reagent Preparation: Dissolve the alkyne-containing molecule and the azide-functionalized molecule (e.g., the product from the amine conjugation step) in a suitable solvent mixture, such as t-butanol/water or DMSO.
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Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This is often generated in situ by mixing a copper(II) sulfate (CuSO₄) solution with a reducing agent solution, such as sodium ascorbate.
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Reaction: Add the copper(I) catalyst to the mixture of the alkyne and azide compounds. A copper-ligating agent (e.g., TBTA) can be included to stabilize the copper(I) oxidation state and improve reaction efficiency.
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Incubation: Stir the reaction at room temperature. CuAAC reactions are typically rapid, often reaching completion within 1-4 hours. Monitor progress by LC-MS.
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Purification: Upon completion, the triazole-linked product is typically purified via chromatography to remove the copper catalyst and other reagents.
Bifunctional Ligation Workflow
The orthogonal nature of the amine and azide groups allows for a sequential conjugation strategy, which is fundamental to its application in constructing PROTACs and other complex molecular architectures.
Applications in Research and Drug Development
Amino-PEG3-C2-Azido is a versatile tool with significant applications, particularly in the development of targeted therapeutics.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[9] Amino-PEG3-C2-Azido serves as a flexible linker connecting the ligand that binds the target protein to the ligand that binds the E3 ligase.[3][4] For instance, it has been used in the synthesis of the PARP1 degrader iRucaparib-TP3.[3][10] The PEG component of the linker is crucial for maintaining solubility and optimizing the spatial orientation of the two ligands to facilitate the formation of a productive ternary complex.
Antibody-Drug Conjugates (ADCs)
In ADC development, this linker can be used to attach a cytotoxic payload to an antibody.[5] The amine group can be used to react with an activated group on the antibody (or a modification handle), while the azide allows for the efficient "clicking" on of a potent drug molecule that contains a corresponding alkyne group. The hydrophilicity of the PEG linker can help mitigate aggregation issues often associated with conjugating hydrophobic drugs to antibodies.
Surface Functionalization and Materials Science
The linker's bifunctionality is also valuable for modifying surfaces. The amine group can be used to anchor the linker to a surface functionalized with carboxylic acids or NHS esters. The exposed azide groups can then be used to immobilize proteins, peptides, or other molecules of interest via click chemistry, creating tailored biomaterials for applications in diagnostics, cell culture, and biosensing.
References
- 1. Azido-PEG3-amine, 134179-38-7 | BroadPharm [broadpharm.com]
- 2. Amino-PEG3-C2-Azido | TRC-A585000-10G | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azido-PEG3-amine,N3-PEG3-NH2,Amino-PEG3-C2-Azido-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Bioconjugation application notes [bionordika.fi]
- 9. medchemexpress.com [medchemexpress.com]
- 10. targetmol.cn [targetmol.cn]
